molecular formula C10H14N2O2S B13979382 N-cyclopropyl-1-(pyridin-2-yl)ethanesulfonamide

N-cyclopropyl-1-(pyridin-2-yl)ethanesulfonamide

Cat. No.: B13979382
M. Wt: 226.30 g/mol
InChI Key: BREAJOPELFTICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-1-(pyridin-2-yl)ethanesulfonamide is an organic compound that features a cyclopropyl group, a pyridinyl group, and an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(pyridin-2-yl)ethanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method involves the reaction of cyclopropylamine with 2-bromopyridine to form N-cyclopropyl-2-pyridinamine. This intermediate is then reacted with ethanesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(pyridin-2-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Functionalized pyridinyl derivatives.

Scientific Research Applications

N-cyclopropyl-1-(pyridin-2-yl)ethanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(pyridin-2-yl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Similar structure but contains a borate group.

    N-(pyridin-2-yl)propane-1,3-diamine: Contains a propane-1,3-diamine moiety instead of ethanesulfonamide.

Uniqueness

N-cyclopropyl-1-(pyridin-2-yl)ethanesulfonamide is unique due to its combination of a cyclopropyl group and a pyridinyl group linked by an ethanesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

N-cyclopropyl-1-pyridin-2-ylethanesulfonamide

InChI

InChI=1S/C10H14N2O2S/c1-8(10-4-2-3-7-11-10)15(13,14)12-9-5-6-9/h2-4,7-9,12H,5-6H2,1H3

InChI Key

BREAJOPELFTICA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)S(=O)(=O)NC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.